molecular formula C10H17ClN4 B6646431 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine

Cat. No.: B6646431
M. Wt: 228.72 g/mol
InChI Key: RYEKLSWRBURRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloropyrimidine moiety attached to a butane diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine typically involves the reaction of 5-chloropyrimidine with 2-ethylbutane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, and additional steps such as purification and crystallization are employed to ensure the quality of the final product. The use of automated reactors and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropyrimidine moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyrimidin-2-yl)-N-methylmethanamine: Used in the preparation of pyrrolidine derivatives as β3-adrenoceptor agonists.

    1-(5-Chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine: Another pyrimidine derivative with different substituents.

Uniqueness

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN4/c1-3-10(12,4-2)7-15-9-13-5-8(11)6-14-9/h5-6H,3-4,7,12H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEKLSWRBURRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC1=NC=C(C=N1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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